molecular formula C6H8N2O2S B12336456 N,N-Dimethyl-2-nitrothiophen-3-amine

N,N-Dimethyl-2-nitrothiophen-3-amine

Cat. No.: B12336456
M. Wt: 172.21 g/mol
InChI Key: AMGLYFBMXANSCT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-nitrothiophen-3-amine is an organic compound with the molecular formula C6H8N2O2S It is characterized by the presence of a thiophene ring substituted with a nitro group and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-2-nitrothiophen-3-amine can be synthesized through several methods. One common approach involves the nitration of 2-dimethylaminothiophene, followed by purification. The reaction typically requires a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps for the nitration reaction, followed by separation and purification stages to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-nitrothiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N,N-dimethyl-2-aminothiophen-3-amine.

    Substitution: Formation of various substituted thiophenes depending on the reagents used.

Scientific Research Applications

N,N-Dimethyl-2-nitrothiophen-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-nitrothiophen-3-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions. The dimethylamine group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrothiophen-3-amine: Lacks the dimethylamine group, resulting in different chemical properties and reactivity.

    N,N-Dimethyl-3-nitroaniline: Contains an aniline ring instead of a thiophene ring, leading to different electronic and steric effects.

Uniqueness

N,N-Dimethyl-2-nitrothiophen-3-amine is unique due to the combination of the nitro group and the dimethylamine group on a thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

N,N-dimethyl-2-nitrothiophen-3-amine

InChI

InChI=1S/C6H8N2O2S/c1-7(2)5-3-4-11-6(5)8(9)10/h3-4H,1-2H3

InChI Key

AMGLYFBMXANSCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(SC=C1)[N+](=O)[O-]

Origin of Product

United States

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